![molecular formula C12H20N2O2 B7629558 1-(1-Oxo-1-pyrrolidin-1-ylpropan-2-yl)piperidin-2-one](/img/structure/B7629558.png)
1-(1-Oxo-1-pyrrolidin-1-ylpropan-2-yl)piperidin-2-one
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Overview
Description
1-(1-Oxo-1-pyrrolidin-1-ylpropan-2-yl)piperidin-2-one, also known as α-Pyrrolidinopropiophenone (α-PPP), is a synthetic stimulant drug that belongs to the cathinone class. It is a white crystalline powder that is commonly used as a research chemical. α-PPP has gained popularity in the scientific community due to its potential applications in various fields of research, including neuroscience, pharmacology, and toxicology.
Mechanism of Action
The mechanism of action of α-PPP involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This results in increased levels of these neurotransmitters, which leads to increased stimulation of the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of α-PPP include increased heart rate, blood pressure, and body temperature. It also causes euphoria, alertness, and increased energy levels. However, it can also cause adverse effects such as anxiety, paranoia, and hallucinations.
Advantages and Limitations for Lab Experiments
One advantage of using α-PPP in lab experiments is its ability to stimulate the central nervous system, making it useful for studying the effects of stimulant drugs on the brain. However, its potential for adverse effects and toxicity limits its use in lab experiments.
Future Directions
For research on α-PPP include studying its effects on different neurotransmitter systems, such as serotonin and gamma-aminobutyric acid (GABA). Additionally, studies could investigate the potential therapeutic applications of α-PPP in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. Finally, research could focus on developing safer and more effective cathinone derivatives for research purposes.
Synthesis Methods
α-PPP can be synthesized using different methods, including the Leuckart reaction, reductive amination, and Friedel-Crafts acylation. The Leuckart reaction is the most common method used for the synthesis of α-PPP. It involves the reaction of propiophenone with ammonium formate and formic acid, followed by reaction with pyrrolidine to produce the final product.
Scientific Research Applications
α-PPP has been extensively studied for its potential applications in various fields of research. In neuroscience, α-PPP has been used to study the effects of stimulant drugs on the central nervous system. It has been shown to increase dopamine and norepinephrine levels in the brain, resulting in increased alertness, attention, and arousal.
In pharmacology, α-PPP has been used to study the structure-activity relationship of cathinone derivatives. It has been shown to have a similar structure and activity to other cathinone derivatives, such as methcathinone and mephedrone.
In toxicology, α-PPP has been used to study the toxicity of cathinone derivatives. It has been shown to have similar toxic effects to other cathinone derivatives, such as hyperthermia, seizures, and cardiovascular effects.
properties
IUPAC Name |
1-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-10(12(16)13-7-4-5-8-13)14-9-3-2-6-11(14)15/h10H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFKKAGYLVSGQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)N2CCCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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